1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major
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Overview
Description
Scientific Research Applications
1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major is widely used in scientific research, including:
Chemistry: It serves as a reference material in analytical chemistry for the calibration of instruments and validation of analytical methods.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: It is employed in the development of pharmaceuticals and the study of drug metabolism.
Mechanism of Action
Target of Action
It is known that similar compounds have a broad spectrum of antimicrobial activity and are often detected in human blood and urine samples due to their widespread use and bioaccumulative nature .
Mode of Action
It is suggested that it may function as an endocrine disruptor . Endocrine disruptors can interfere with the body’s endocrine system and produce adverse developmental, reproductive, neurological, and immune effects.
Biochemical Pathways
Given its potential role as an endocrine disruptor, it may impact various hormonal pathways within the body .
Pharmacokinetics
Due to its bioaccumulative nature, it is often detected in environmental and human biological samples .
Result of Action
Long-term exposure to similar compounds has been suggested to promote liver fibrosis and tumor occurrence .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Its widespread use and bioaccumulative nature mean that it is often detected in environmental and human biological samples .
Preparation Methods
The synthesis of 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major involves several stepsThe reaction conditions often involve the use of chlorinating agents and deuterium sources under controlled temperature and pressure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major can be compared with similar compounds such as:
5-Chloro-2-(2,4-dichlorophenoxy)phenol: This compound shares a similar structure but lacks the deuterium labeling.
2,4-Dichlorophenoxyacetic acid: Another structurally related compound used in herbicides.
Triclosan: A widely used antibacterial agent with a similar phenoxyphenyl structure.
The uniqueness of this compound lies in its stable isotope labeling, which makes it particularly valuable in research applications requiring precise quantification and analysis.
Properties
IUPAC Name |
1-[5-chloro-2-(2,4-dichloro-3,5-dideuteriophenoxy)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O2/c1-8(18)11-6-9(15)2-4-13(11)19-14-5-3-10(16)7-12(14)17/h2-7H,1H3/i3D,7D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZFFCSCPXYAPX-MKANTAFVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1Cl)[2H])Cl)OC2=C(C=C(C=C2)Cl)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661864 |
Source
|
Record name | 1-(5-Chloro-2-{[2,4-dichloro(3,5-~2~H_2_)phenyl]oxy}phenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189477-14-2 |
Source
|
Record name | 1-(5-Chloro-2-{[2,4-dichloro(3,5-~2~H_2_)phenyl]oxy}phenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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